![molecular formula C14H20N2O5 B1468221 Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate CAS No. 1353502-02-9](/img/structure/B1468221.png)
Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate
Overview
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s typically added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate” are not available, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of a compound with a Boc group would include the Boc group attached to the nitrogen atom of the amine. The Boc group itself consists of a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis
The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection is often a key step in the synthesis of complex organic molecules .Mechanism of Action
Safety and Hazards
Future Directions
The use of Boc groups in organic synthesis is a well-established technique, and research continues into developing more efficient methods for adding and removing these groups . Additionally, the Boc group is used in the synthesis of many complex organic molecules, including pharmaceuticals, so research into new synthetic routes using Boc-protected amines could have significant implications for drug development .
properties
IUPAC Name |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)16-7-5-6-10(16)11-15-9(8-20-11)12(17)19-4/h8,10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZGXZROQPVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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